3-(2-((E)-4-oxo-2-((E)-((E)-3-phenylallylidene)hydrazono)thiazolidin-5-yl)acetamido)propanoic acid
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Description
3-(2-((E)-4-oxo-2-((E)-((E)-3-phenylallylidene)hydrazono)thiazolidin-5-yl)acetamido)propanoic acid is a useful research compound. Its molecular formula is C17H18N4O4S and its molecular weight is 374.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
Research on thiazolidinone derivatives, including compounds structurally related to 3-(2-((E)-4-oxo-2-((E)-((E)-3-phenylallylidene)hydrazono)thiazolidin-5-yl)acetamido)propanoic acid, highlights their synthesis and evaluation as potential antimicrobial agents. For instance, the study by Gouda et al. (2010) elaborates on the synthesis of new thiazole and pyrazole derivatives based on a tetrahydrobenzothiophene moiety, with some compounds displaying promising antimicrobial activities Gouda, M., Berghot, M., Abd El-Ghani, G. E., & Khalil, A. (2010). European journal of medicinal chemistry, 45(4), 1338-45. Additionally, Krátký, Vinšová, & Stolaříková (2017) synthesized and characterized rhodanine-3-acetic acid-based amides, esters, and derivatives, finding significant antimicrobial activity against a range of bacteria and mycobacteria, demonstrating the potential of these compounds in addressing drug-resistant microbial strains Krátký, M., Vinšová, J., & Stolaříková, J. (2017). Bioorganic & medicinal chemistry, 25(6), 1839-1845.
Anticancer and Antifibrotic Potential
The research also extends to exploring the anticancer and antifibrotic properties of thiazolidinone derivatives. A notable study by Kaminskyy et al. (2016) reports the synthesis of amino(imino)thiazolidinone derivatives, which were evaluated for their antifibrotic and anticancer activities. The study identifies several compounds with significant activity, showcasing the potential of thiazolidinone derivatives in medical research, particularly for conditions lacking effective treatments Kaminskyy, D., den Hartog, G. D., Wojtyra, M., Lelyukh, M., Gzella, A., Bast, A., & Lesyk, R. (2016). European journal of medicinal chemistry, 112, 180-195.
Anti-inflammatory and Analgesic Activities
Further investigations into the anti-inflammatory and analgesic properties of imidazolyl acetic acid derivatives, related to the chemical structure , have shown promising results. Khalifa and Abdelbaky (2008) synthesized various imidazolyl acetic acid derivatives, evaluating their anti-inflammatory and analgesic activities. The study found several compounds exhibiting significant activity, highlighting the therapeutic potential of these derivatives in managing pain and inflammation Khalifa, M. M. A., & Abdelbaky, N. (2008). Archives of Pharmacal Research, 31, 419-423.
Properties
IUPAC Name |
3-[[2-[(2E)-4-oxo-2-[(E)-[(E)-3-phenylprop-2-enylidene]hydrazinylidene]-1,3-thiazolidin-5-yl]acetyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S/c22-14(18-10-8-15(23)24)11-13-16(25)20-17(26-13)21-19-9-4-7-12-5-2-1-3-6-12/h1-7,9,13H,8,10-11H2,(H,18,22)(H,23,24)(H,20,21,25)/b7-4+,19-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFIQFYSCHARNQ-DJWBSWRTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NN=C2NC(=O)C(S2)CC(=O)NCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/N=C/2\NC(=O)C(S2)CC(=O)NCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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